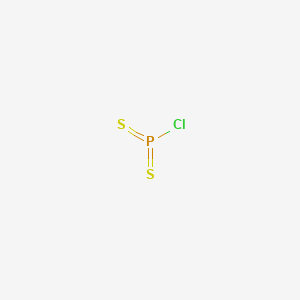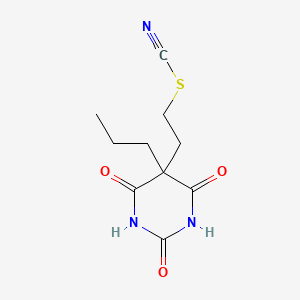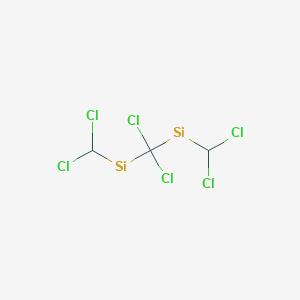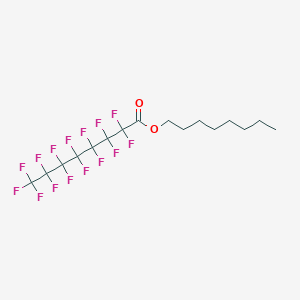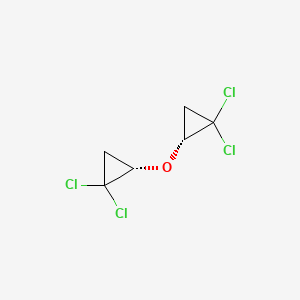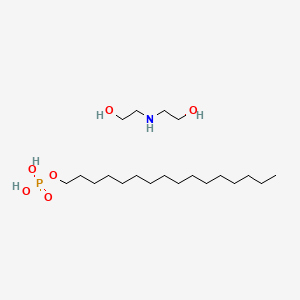
Diethanolamine cetyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethanolamine cetyl phosphate is a chemical compound with the molecular formula C20H46NO6P. It is commonly used as a stabilizer in various personal care products, including skin care and hair care products, due to its anti-static properties . This compound helps maintain the stability of product formulations and ensures even distribution of components.
Preparation Methods
Diethanolamine cetyl phosphate can be synthesized through the reaction of diethanolamine with cetyl phosphate. The reaction typically involves the neutralization of diethanolamine with cetyl phosphate under controlled conditions. The process may involve maintaining specific temperatures and pH levels to ensure the desired product is obtained .
Chemical Reactions Analysis
Diethanolamine cetyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Diethanolamine cetyl phosphate has several scientific research applications:
Chemistry: It is used as a stabilizer in various chemical formulations to ensure the stability and uniformity of the products.
Biology: It is used in biological research to study the effects of anti-static agents on cellular processes.
Medicine: It is used in the formulation of pharmaceutical products to enhance their stability and effectiveness.
Mechanism of Action
The mechanism of action of diethanolamine cetyl phosphate involves its interaction with the molecular targets in the formulation. It acts as a stabilizer by preventing the aggregation of particles and ensuring even distribution of components. This helps maintain the stability and effectiveness of the product .
Comparison with Similar Compounds
Diethanolamine cetyl phosphate can be compared with other similar compounds, such as:
Cocamide diethanolamine: Used as a foaming agent and emulsifier in personal care products.
Diethanolamine oleth-3 phosphate: Used as a surfactant and emulsifier in various formulations.
Lauramide diethanolamine: Used as a foam booster and viscosity enhancer in personal care products.
This compound is unique due to its specific anti-static properties and its ability to stabilize formulations effectively.
Properties
CAS No. |
61693-41-2 |
|---|---|
Molecular Formula |
C20H46NO6P |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
InChI Key |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Related CAS |
65138-84-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)

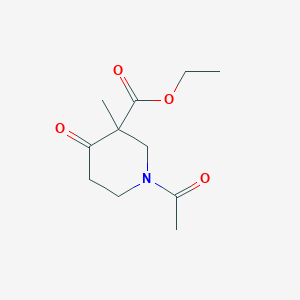
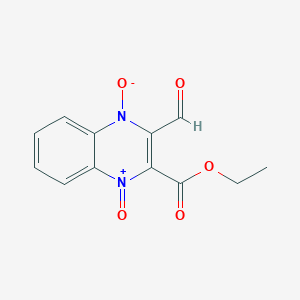
silane](/img/structure/B14479634.png)
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
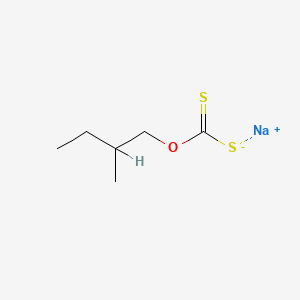
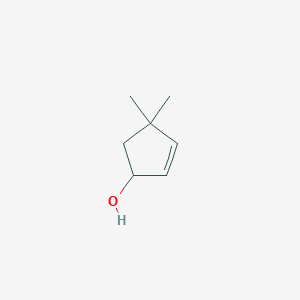
![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
